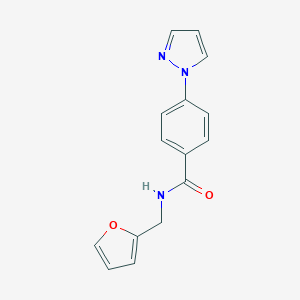
2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide, also known as BIA 10-2474, is a small molecule inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate various physiological processes in the body. BIA 10-2474 was initially developed as a potential treatment for chronic pain and anxiety, but it gained notoriety in 2016 when a clinical trial involving the drug resulted in the death of one participant and severe neurological side effects in four others.
Wirkmechanismus
2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 inhibits FAAH by binding to the enzyme's active site, preventing it from breaking down endocannabinoids. This leads to increased levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects
Studies have shown that FAAH inhibitors like 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 can produce analgesic, anxiolytic, and anti-inflammatory effects in animal models. These effects are thought to be mediated by increased levels of endocannabinoids in the body. 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 in lab experiments is its specificity for FAAH. This allows researchers to investigate the role of endocannabinoids in various physiological processes without affecting other enzymes or pathways. However, the potential toxicity of 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474, as demonstrated in the clinical trial mentioned earlier, highlights the need for careful dosing and monitoring in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474. One area of interest is the development of safer and more effective FAAH inhibitors for therapeutic use. Another area of interest is the investigation of the role of endocannabinoids in various physiological processes, including pain, anxiety, inflammation, and neuroprotection. Additionally, further research is needed to understand the mechanisms underlying the toxicity of 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 and to develop strategies for mitigating this toxicity.
Synthesemethoden
The synthesis of 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 involves several steps, including the reaction of 2-aminobenzisoxazole with 3-methyl-2-pyridinecarboxylic acid chloride to form the intermediate 2-(3-methyl-2-pyridyl)benzisoxazole-3-carboxylic acid. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474.
Wissenschaftliche Forschungsanwendungen
2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that FAAH inhibitors like 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 can increase levels of endocannabinoids in the body, which may have analgesic, anxiolytic, and anti-inflammatory effects. 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 has also been investigated for its potential as a treatment for neurological disorders such as epilepsy and Huntington's disease.
Eigenschaften
Produktname |
2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide |
|---|---|
Molekularformel |
C15H13N3O2 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
2-(1,2-benzoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C15H13N3O2/c1-10-5-4-8-16-15(10)17-14(19)9-12-11-6-2-3-7-13(11)20-18-12/h2-8H,9H2,1H3,(H,16,17,19) |
InChI-Schlüssel |
OUZGQDZBPBCKQM-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=NOC3=CC=CC=C32 |
Kanonische SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=NOC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(E)-2-(4-nitrophenyl)vinyl]pyridine](/img/structure/B230060.png)


![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)
![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)